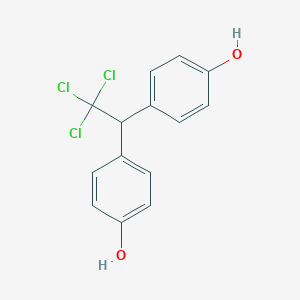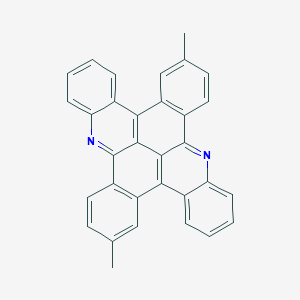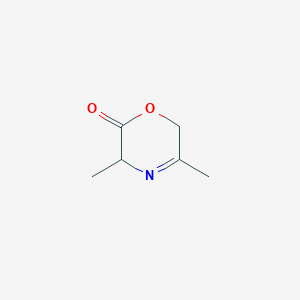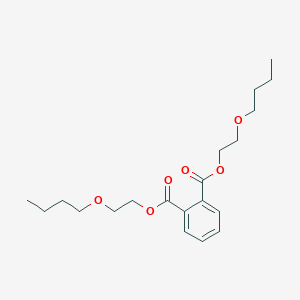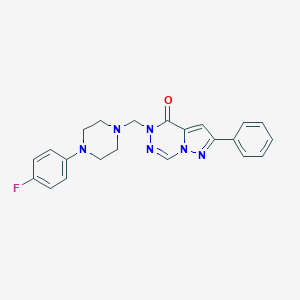
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-, also known as PFT-α, is a small molecule inhibitor of the stress-activated protein kinase (SAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the SAPK pathway by binding to the active site of the SAPK kinase, preventing its activation. This leads to the inhibition of downstream SAPK signaling, which is involved in cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a range of biochemical and physiological effects. In cancer cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits cell proliferation and induces apoptosis. In inflammatory cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its specificity for the SAPK pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its limited bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for various diseases. Finally, there is a need for the development of more potent and bioavailable derivatives of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for use in therapeutic applications.
Métodos De Síntesis
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α involves the reaction of 4-(4-fluorophenyl)-1-piperazinecarboxaldehyde with 2-phenylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a reducing agent. The product is then purified using column chromatography and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a broad range of therapeutic applications in scientific research. It has been extensively studied for its potential anti-cancer properties, as it inhibits the SAPK pathway, which is involved in cancer cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been studied for its potential neuroprotective effects, as it has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
148680-62-0 |
|---|---|
Nombre del producto |
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl- |
Fórmula molecular |
C22H21FN6O |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H21FN6O/c23-18-6-8-19(9-7-18)27-12-10-26(11-13-27)16-29-22(30)21-14-20(25-28(21)15-24-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2 |
Clave InChI |
SOUIHMOJVCWUSE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Otros números CAS |
148680-62-0 |
Sinónimos |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazab icyclo[4.3.0]nona-2,6,8-trien-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
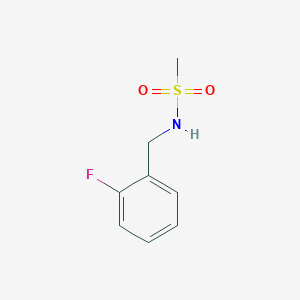
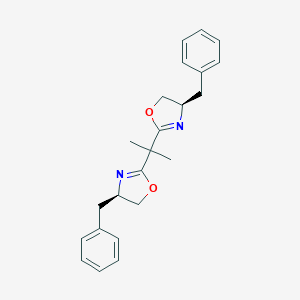
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
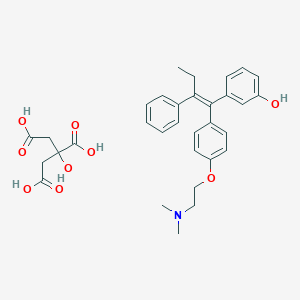
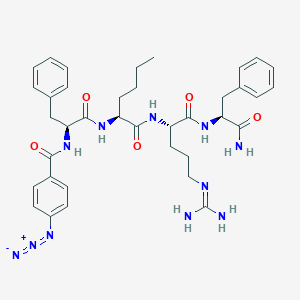
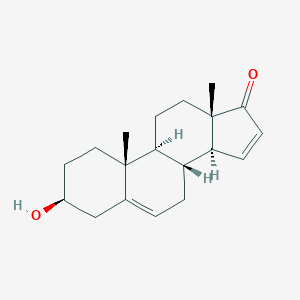
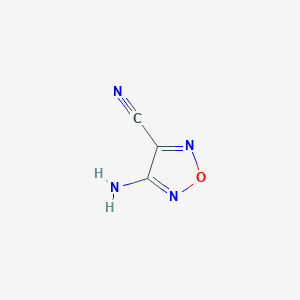
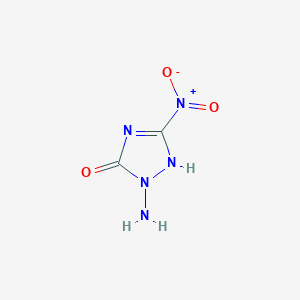
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
